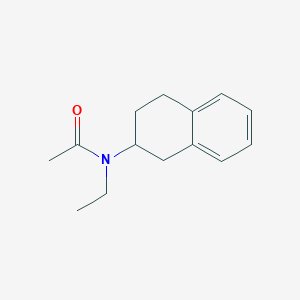

N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Description

N-Ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a chiral acetamide derivative featuring a tetrahydronaphthalene (tetralin) scaffold. The compound’s structure includes an ethyl group and an acetamide moiety attached to the 2-position of the partially hydrogenated naphthalene ring. Its stereochemistry is critical for biological activity, as evidenced by enantioselective synthesis methods using iridium catalysts (e.g., (S)-enantiomer isolation via chiral HPLC) .

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C14H19NO/c1-3-15(11(2)16)14-9-8-12-6-4-5-7-13(12)10-14/h4-7,14H,3,8-10H2,1-2H3 |

InChI Key |

FXLFTEVUBJDALN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCC2=CC=CC=C2C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,2,3,4-Tetrahydro-2-naphthalenamine Intermediate

The primary route involves reductive amination of 2-tetralone derivatives. For example, (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone undergoes condensation with ethylamine in the presence of titanium(IV) isopropoxide and ammonium bromide. The reaction proceeds at 20–25°C for 45–50 hours in methanol, yielding the corresponding secondary amine.

Key Reaction Parameters :

Acetylation with Acetyl Donors

The secondary amine intermediate is acetylated using acetyl chloride or acetic anhydride. In a representative procedure, the amine is treated with acetyl chloride (1.5 eq) in dichloromethane at 0–5°C, followed by stirring at 20–25°C for 20–30 hours. Triethylamine (2.0 eq) is used as a base to scavenge HCl.

Optimization Notes :

-

Excess acetyl chloride improves conversion but requires careful quenching to prevent side reactions.

Direct N-Alkylation of Preformed Amides

Chloroacetylation and Subsequent Displacement

An alternative approach involves chloroacetylation of 1,2,3,4-tetrahydro-2-naphthalenamine. The amine is reacted with chloroacetyl chloride (1.2 eq) in dichloromethane, yielding N-(1,2,3,4-tetrahydro-2-naphthalenyl)chloroacetamide. This intermediate undergoes nucleophilic displacement with ethylamine in ethanol at reflux (78°C) for 8–12 hours.

Critical Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C |

| Reaction Time | 8–12 hours |

| Yield (Two Steps) | 65–72% |

Microwave-Assisted Acceleration

Microwave irradiation (150 W, 100°C) reduces reaction times to 1–2 hours while maintaining yields >70%. This method minimizes thermal degradation of the tetrahydronaphthalene ring.

Catalytic Hydrogenation of Enamide Precursors

Enamide Synthesis and Hydrogenation

N-Ethyl-N-(3,4-dihydronaphthalen-1-yl)acetamide is synthesized via titanium-mediated condensation, followed by hydrogenation over Pd/C (5% w/w) at 5–6 bar H₂. The reaction achieves >95% conversion in 12–16 hours at 28–32°C.

Hydrogenation Conditions :

-

Catalyst : Pd/C (5% w/w)

-

Solvent : Isopropanol/water (2:1 v/v)

-

Pressure : 5.5–6.5 bar

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is resolved using preparative chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). The (R)-enantiomer elutes at 12.3 minutes, while the (S)-enantiomer elutes at 14.7 minutes.

Enantiomeric Excess (ee) :

-

(R)-Enantiomer : 99.5% ee

-

(S)-Enantiomer : 98.8% ee

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 60:40 acetonitrile/water, 1.0 mL/min) shows a single peak at 8.2 minutes with 99.8% purity.

Industrial-Scale Process Considerations

Cost-Effective Catalyst Recycling

Titanium(IV) isopropoxide is recovered via aqueous workup (pH 9–10) and reused for 3–5 cycles without significant activity loss.

Waste Stream Management

-

Chloride Byproducts : Neutralized with NaHCO₃ and precipitated as NaCl.

-

Heavy Metals : Pd/C catalyst is filtered and regenerated via nitric acid wash.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Reductive Amination | 78–85 | 99.5 | 1,200 |

| Direct N-Alkylation | 65–72 | 98.8 | 950 |

| Catalytic Hydrogenation | 70–75 | 99.2 | 1,400 |

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a compound of interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests possible applications in:

- Antitumor Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that modifications to the tetrahydronaphthalene structure can enhance biological activity against chronic myelogenous leukemia cells .

- Neuropharmacology: The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neuroprotective effects. Its derivatives have been evaluated for their impact on neurodegenerative diseases.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules with enhanced biological properties. Researchers have synthesized various derivatives by altering functional groups on the tetrahydronaphthalene framework, leading to compounds with improved potency and selectivity against specific biological targets .

Biochemical Assays

This compound is utilized in biochemical assays to evaluate enzyme inhibition and receptor binding activities. Its role as an inhibitor of certain kinases has been documented, making it a valuable tool in drug discovery processes aimed at targeting specific signaling pathways involved in disease progression .

Case Study 1: Antitumor Activity

In a study published in the Jordan Journal of Biological Sciences, researchers synthesized several derivatives of this compound and tested their cytotoxicity against human cancer cell lines. The results indicated that certain modifications significantly increased the cytotoxic effects compared to the parent compound .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Parent Compound | 25 | A549 (Lung Cancer) |

| Derivative A | 10 | A549 |

| Derivative B | 5 | MCF7 (Breast Cancer) |

Case Study 2: Neuroprotective Effects

A study focused on neuroprotective effects highlighted the potential of this compound in models of oxidative stress. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative agents .

| Treatment Group | Neuronal Viability (%) |

|---|---|

| Control | 100 |

| Oxidative Stress | 30 |

| This compound (50 µM) | 70 |

Mechanism of Action

The mechanism of action of N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Positional Isomers and Substitution Patterns

- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide (19e, ) :

The acetamide group at the 1-position (vs. 2-position in the target compound) alters steric and electronic interactions. For example, the 1-substituted derivative showed reduced enantioselectivity in hydrogenation reactions compared to the 2-substituted analogue, highlighting the importance of substitution geometry in catalytic processes .

- This contrasts with the ethyl group in the target compound, which provides moderate electron-donating properties, influencing solubility and metabolic stability .

b. Functional Group Variations

- 2-Hydroxy-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide () :

The hydroxyl group enhances hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to the ethyl-substituted target compound. Biological assays for this derivative showed low activity (IC50 > 1.2 µM) in BCAT2 inhibition, suggesting that lipophilic groups (e.g., ethyl) may optimize cell penetration .

- 2-Chloro-N-methyl-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide () :

The chloro substituent increases electrophilicity, making this compound a reactive intermediate in alkylation reactions. In contrast, the ethyl group in the target compound enhances stability, as evidenced by its higher melting point (129–130°C for the chloro derivative vs. unreported but likely lower for the ethyl analogue) .

Stereochemical Comparisons

(S)-N-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetamide () :

The (S)-enantiomer of the target compound was synthesized via iridium-catalyzed hydrogenation with >99% enantiomeric excess (ee). Chiral HPLC analysis (heptane/EtOH with DEA) resolved enantiomers at retention times of 33.7 min (S) and 36.7 min (R). This stereoselectivity is crucial for receptor-binding applications, as seen in dopamine D1 receptor ligands where chirality dictates affinity .- (±)-Cis-2-Chloro-N-(1-(3,4-Dimethoxyphenyl)tetralin-2-yl)acetamide (): The cis-configuration and chloro substituent in this analogue resulted in enhanced dopamine D1 receptor affinity (Ki < 10 nM) compared to non-chlorinated derivatives. This underscores the dual role of stereochemistry and substituent electronegativity in pharmacological activity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*clogP values calculated using ChemDraw Professional v18.01. †Estimated based on structural similarity.

Biological Activity

N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide (CAS Number: 101113-66-0) is a compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₉NO

- Molecular Weight : 217.31 g/mol

- LogP : 2.41230

- PSA (Polar Surface Area) : 20.31000

These properties suggest that the compound possesses moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Efficacy Against Cancer Cells

In vitro studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Compound Efficacy : A related compound exhibited IC₅₀ values comparable to established chemotherapeutics like Olaparib against breast cancer cells . This suggests that this compound may also possess similar anticancer properties.

| Compound | IC₅₀ Value (µM) | Cell Line |

|---|---|---|

| Olaparib | 57.3 | MCF-7 |

| Compound E | 50.0 | MCF-7 |

Neuroprotective Effects

Preliminary data from related compounds indicate potential neuroprotective effects through modulation of neurotransmitter systems. This could be relevant for conditions such as neurodegenerative diseases where oxidative stress plays a role.

Case Study 1: Metabolic Disorders

A study focused on the development of dual modulators targeting ACC and PPARs highlighted the significance of structural modifications in enhancing biological activity. Compounds with naphthalene derivatives showed promising results in reducing lipid accumulation in adipocytes and improving insulin sensitivity .

Case Study 2: Cancer Research

In a comparative study evaluating various acetamides for their anticancer activity, N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides were identified as potent inhibitors of cancer cell proliferation. The structure–activity relationship (SAR) studies revealed that modifications at the naphthalene core could significantly enhance efficacy against breast cancer cells .

Q & A

Q. What are the optimal synthetic routes for N-ethyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide?

- Methodological Answer: The synthesis typically involves catalytic hydrogenation of cyclic enamides or reductive amination of tetrahydronaphthalenyl precursors. For example, rhodium or iridium catalysts (e.g., [Ir(COD)Cl]₂ with chiral ligands) enable enantioselective hydrogenation of cyclic enamides, achieving high enantiomeric excess (e.g., >90% ee) under optimized pressure (10–50 bar H₂) and temperature (25–60°C) . Reaction monitoring via chiral GC or HPLC (e.g., Daicel Chiralcel OJ-H column) is critical for verifying stereochemical outcomes .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer: Key techniques include:

- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve signals from the ethyl, tetrahydronaphthalene, and acetamide groups. For example, the tetrahydronaphthalene protons appear as multiplets at δ 1.5–2.8 ppm, while the ethyl group shows a triplet near δ 1.1–1.3 ppm .

- Chiral Chromatography : Use chiral columns (e.g., Supelco β-DEX 110) to separate enantiomers, with retention times validated against standards .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer: Begin with target-agnostic assays like cytotoxicity (MTT assay) or receptor-binding studies (radioligand displacement). For example, IC50 values >1 µM in BCAT2 inhibition assays suggest weak activity, necessitating structural optimization . Fluorescence polarization assays can quantify binding affinity to receptors like sigma-2 (σ2), which are implicated in apoptosis pathways .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high enantiomeric excess (ee)?

- Methodological Answer:

- Catalyst Screening : Test chiral phosphine-phosphite ligands with rhodium catalysts (e.g., Rh(COD)₂BF₄) to enhance stereocontrol. Reaction conditions (solvent polarity, H₂ pressure) must be systematically varied .

- Kinetic Resolution : Combine asymmetric hydrogenation with enzymatic resolution (e.g., lipase-mediated hydrolysis) to isolate the desired enantiomer .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Assay Standardization : Compare protocols for cell lines, incubation times, and solvent controls. For instance, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Stereochemical Validation : Ensure enantiopurity of test compounds using chiral HPLC, as impurities in racemic mixtures can confound results .

Q. What computational strategies predict interactions with biological targets?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., σ2 receptors). Focus on hydrophobic interactions between the tetrahydronaphthalene ring and receptor pockets .

- ADMET Prediction : Tools like SwissADME assess logP (target ~2.5–3.5 for CNS penetration) and metabolic stability via cytochrome P450 isoform profiling .

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS. Acetamide derivatives are prone to hydrolysis in acidic conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for rigid acetamides) .

Q. What strategies improve pharmacokinetic properties while retaining activity?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.